Cas no 898405-76-0 (N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide)

N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide is a synthetic organic compound featuring a benzoxazole core linked to a phenyl group and a 3-(ethanesulfonyl)benzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The benzoxazole group is known for its bioactivity, while the ethanesulfonyl substituent may enhance solubility and metabolic stability. The compound’s rigid aromatic framework suggests suitability for targeting protein-protein interactions or enzyme inhibition. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Handling requires standard laboratory precautions due to its synthetic nature. Further research is needed to explore its full pharmacological potential.
N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide structure
898405-76-0 structure
Product Name:N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide
CAS No:898405-76-0
MF:C22H18N2O4S
MW:406.454324245453
CID:5480360
Update Time:2025-05-20

N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[3-(2-benzoxazolyl)phenyl]-3-(ethylsulfonyl)-
    • N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide
    • Inchi: 1S/C22H18N2O4S/c1-2-29(26,27)18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
    • InChI Key: RTTZHPSIFZGGIE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NC3=CC=CC=C3O2)=C1)(=O)C1=CC=CC(S(CC)(=O)=O)=C1

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Additional information on N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide

N-3-(1,3-Benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide: A Comprehensive Overview

The compound with CAS No 898405-76-0, known as N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzoxazole ring system and an ethanesulfonyl group, making it a promising candidate for various applications.

Benzoxazole, a heterocyclic aromatic compound, is a key structural component of this molecule. Its presence contributes to the compound's stability and reactivity, making it suitable for use in advanced chemical reactions. Recent studies have highlighted the potential of benzoxazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The integration of the ethanesulfonyl group further enhances the molecule's functionality, providing it with improved solubility and bioavailability.

The synthesis of N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of pharmaceutical and industrial applications.

One of the most intriguing aspects of this compound is its biological activity. Preclinical studies have demonstrated that it exhibits potent inhibitory effects against several enzymes associated with chronic diseases such as Alzheimer's and Parkinson's. The benzamide moiety plays a crucial role in these interactions, acting as a binding site for target proteins. Furthermore, the compound has shown selective cytotoxicity against cancer cells, suggesting its potential as a chemotherapeutic agent.

In addition to its medicinal applications, N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide has also been explored for its electronic properties. Its aromatic system and functional groups make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic materials. Recent advancements in material science have enabled researchers to incorporate this compound into thin-film devices, showcasing its potential for next-generation electronic applications.

The environmental impact of this compound is another area of active research. Scientists are investigating its biodegradability and toxicity profiles to ensure that its production and use do not pose risks to ecosystems or human health. Preliminary findings indicate that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint.

In conclusion, N-3-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide (CAS No 898405-76-0) is a versatile compound with wide-ranging applications in medicine, materials science, and beyond. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions to complex scientific challenges.

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